molecular formula C16H20O7 B3055598 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione CAS No. 65745-83-7

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione

Cat. No. B3055598
CAS RN: 65745-83-7
M. Wt: 324.32 g/mol
InChI Key: HZYZWGYPBXBALT-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a chemical compound with the molecular formula C16H20O7 . It is also known by its CAS number 65745-83-7 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H20O7. This indicates that it contains 16 carbon atoms, 20 hydrogen atoms, and 7 oxygen atoms . The exact arrangement of these atoms in space defines the compound’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.326 Da and a monoisotopic mass of 324.120911 Da . Other physical and chemical properties such as density, boiling point, and melting point were not found in the available resources .

Scientific Research Applications

Acidity and Basicity Studies

Research by Podda et al. (1986) explored the mass spectrometric behavior of 3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione, among other compounds. The study revealed that under electron impact conditions, the presence of abundant [M + H]+ and [M – H]+ ions indicated acidic and basic sites in the molecular ions and neutral molecules, respectively (Podda, Corda, Maccioni, & Traldi, 1986).

Hydrogen Bonding and Molecular Structure

Goddard, Niemeyer, and Reetz (1993) analyzed a compound where 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene-ammonium is hydrogen-bonded to a crown ether, demonstrating the compound's capacity for hydrogen bonding and its implications for molecular structure (Goddard, Niemeyer, & Reetz, 1993).

Synthesis of Macrocyclic Polyether-Diester Compounds

A study by Bradshaw et al. (1978) on the synthesis of macrocyclic polyether-diester ligands included the preparation of compounds like 3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione. This research contributed to the development of complex ligands with potential applications in various chemical processes (Bradshaw, Asay, Maas, Izatt, & Christensen, 1978).

Crystal Structure and Intramolecular Interactions

Ferguson et al. (1993) examined the crystal structure of related compounds, noting intramolecular hydrogen bonds and the impact of these bonds on the macrocycle ring's distortion, which is crucial for understanding the structural dynamics of such compounds (Ferguson, Kaitner, Mckervey, & Owens, 1993).

Formation of Cationic Complexes in Gas Phase

Zagorevskii et al. (1987) conducted a mass-spectrometric study involving the reaction of 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene with various metal cations. This study highlights the compound's ability to form metal-macrocycle bonds, contributing to understanding its reactivity with different metal ions (Zagorevskii, Bulatov, Kartsev, & Yakushchenko, 1987).

Electrochemical and Electron Paramagnetic Studies

Delgado et al. (1992) explored the electrochemical and electron paramagnetic resonance of alkali metal complexes of quinone crown ethers, including compounds related to 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene. Such studies provide insights into the electrical and magnetic properties of these complexes, which are significant for applications in materials science (Delgado, Wolf, Hartman, McCafferty, Yağbasan, Rawle, Watkin, & Cooper, 1992).

Synthesis and Characterization of Transition Metal Complexes

Chandra, Gupta, and Gupta (2004) synthesized complexes of transition metal ions with a ligand based on 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene. Such research is vital for developing new metal-organic frameworks and catalysts (Chandra, Gupta, & Gupta, 2004).

Future Directions

The future directions of research and applications involving this compound could not be determined from the available information. It’s possible that it could have potential uses in various fields, depending on its properties and interactions with other compounds .

properties

IUPAC Name

3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7/c17-15-13-2-1-3-14(12-13)16(18)23-11-9-21-7-5-19-4-6-20-8-10-22-15/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYZWGYPBXBALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC(=O)C2=CC(=CC=C2)C(=O)OCCOCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215946
Record name 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione

CAS RN

65745-83-7
Record name 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065745837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15-PENTAOXABICYCLO(15.3.1)HENICOSA-1(21),17,19-TRIENE-2,16-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XYR67LJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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